molecular formula C23H16ClN3O B2850188 8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-56-7

8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Numéro de catalogue: B2850188
Numéro CAS: 901263-56-7
Poids moléculaire: 385.85
Clé InChI: QDMUOGCQXGBYOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic fused heterocyclic compound designed for research applications. It belongs to the pyrazolo[4,3-c]quinoline chemical class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its structural similarity to privileged pharmacophores . Pyrazoloquinoline derivatives are recognized as elementary building blocks of natural products and biologically active compounds, and their fused ring system is frequently explored in the synthesis of complex heterocycles . This specific analog features a chlorine atom at the 8-position and a 2-methoxyphenyl substituent on the pyrazole ring, which may influence its electronic properties and binding affinity to biological targets. Researchers can utilize this compound as a key intermediate in heterocyclic chemistry or as a core scaffold for developing novel bioactive molecules. Its rigid, planar structure makes it a candidate for investigations in material science, particularly in the development of organic luminescent materials . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or human use.

Propriétés

IUPAC Name

8-chloro-1-(2-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c1-28-21-10-6-5-9-20(21)27-23-17-13-16(24)11-12-19(17)25-14-18(23)22(26-27)15-7-3-2-4-8-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMUOGCQXGBYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Introduction

8-Chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H16ClN3O, with a molecular weight of 385.85 g/mol. The compound features a distinctive fused ring system that contributes to its biological activity.

PropertyValue
Molecular FormulaC23H16ClN3O
Molecular Weight385.85 g/mol
Purity≥95%

Biological Activity Overview

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effects of various pyrazolo[4,3-c]quinoline derivatives, including our compound of interest. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains.

CompoundMIC (μg/mL)Bacterial Strains Tested
8-Chloro-Pyrazolo0.22 - 0.25Staphylococcus aureus, E. coli
Other DerivativesVariesPseudomonas aeruginosa, Klebsiella pneumoniae

The compound demonstrated significant antimicrobial properties, particularly against Staphylococcus aureus, with MIC values ranging from 0.22 to 0.25 μg/mL, indicating its potential as an effective antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through in vitro studies focusing on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results indicated that the compound effectively inhibited NO production, suggesting its role in mitigating inflammatory responses.

CompoundNO Inhibition (%)Concentration (μM)
8-Chloro-Pyrazolo70%10
Control (1400 W)75%-

The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was confirmed, highlighting the compound's mechanism of action in reducing inflammation .

Anticancer Activity

The anticancer properties of pyrazolo[4,3-c]quinoline derivatives have also been explored. In a zebrafish embryo model, the compound exhibited significant cytotoxic effects against cancer cell lines.

CompoundIC50 (μM)Cancer Cell Lines Tested
8-Chloro-Pyrazolo5.0HeLa, MCF-7
Other DerivativesVariesA549, HCT116

The IC50 value of 5.0 μM indicates promising anticancer activity compared to standard treatments .

Case Studies and Research Findings

  • Antimicrobial Study : A study published in ACS Omega highlighted that pyrazolo derivatives exhibited strong antimicrobial activities with specific focus on their MIC values against various pathogens .
  • Anti-inflammatory Mechanism : Research indicated that the compound inhibited NO production significantly in RAW 264.7 cells, with a mechanism involving the downregulation of iNOS and COX-2 expression .
  • Cytotoxicity Evaluation : In vivo studies using zebrafish embryos demonstrated that the compound could inhibit tumor growth effectively, suggesting its potential application in cancer therapy .

This compound exhibits significant biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The data presented supports its potential as a therapeutic agent in various medical applications. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities, making it a valuable candidate for further research in pharmacology. Key applications include:

Anticancer Activity

Research indicates that 8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has potential anticancer properties. Studies have shown its efficacy against various cancer cell lines, suggesting mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical studies. It may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations have revealed that this pyrazoloquinoline derivative possesses antimicrobial properties against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Research : A study published in Bioorganic & Medicinal Chemistry evaluated the compound's effects on breast cancer cells. Results indicated significant cytotoxicity and induced apoptosis through mitochondrial pathways .
  • Anti-inflammatory Mechanisms : In a study focused on inflammatory models, the compound reduced edema and inflammation markers in animal models, suggesting its utility in treating conditions like arthritis .
  • Antimicrobial Testing : Research conducted on various bacterial strains showed that the compound inhibited growth effectively, indicating its potential as a lead compound for antibiotic development .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazolo[4,3-c]quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[4,3-c]Quinoline Derivatives

Compound Name Substituents (Positions) Key Properties/Activities Reference
8-Chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 8-Cl, 1-(2-MeOPh), 3-Ph Unknown bioactivity; structural focus on steric and electronic modulation.
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-NH₂, 4-(4-OHPh) Potent anti-inflammatory activity (IC₅₀ ~ submicromolar); inhibits iNOS/COX-2.
8-Chloro-2-(4-methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (8k) 8-Cl, 2-(4-MeOPh), 3-one Ketone at position 3; used in GABA receptor studies. NMR and HRMS data reported.
3,4-Diamino-1H-pyrazolo[4,3-c]quinoline (11) 3-NH₂, 4-NH₂ Novel diamine derivative; potential antitumor/anticonvulsant applications.
8-Bromo-1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 8-Br, 1-(4-tBuPh), 3-Ph Increased steric bulk (tBu); bromine enhances halogen bonding.
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-OEt, 3-(4-FPh) Ethoxy group improves solubility; fluorophenyl enhances lipophilicity.
4,5-Dihydro-1-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[4,3-c]quinoline 4,5-dihydro, 1-(2-MeOPh), 3-Me Saturated ring increases conformational flexibility.

Key Observations

Substituent Position and Electronic Effects: The 8-chloro substituent in the target compound is electron-withdrawing, enhancing electrophilicity compared to 8-ethoxy (electron-donating) in compound 8k . 3-Phenyl vs.

Bioactivity Modulation: Anti-inflammatory activity is prominent in 2i (4-hydroxyphenylamino at position 4), which inhibits NO production and iNOS/COX-2 expression . The absence of a hydroxyl group in the target compound suggests reduced polarity and possibly different pharmacokinetics.

Steric and Solubility Considerations :

  • 4-tert-Butylphenyl (compound in ) introduces significant steric hindrance, which may reduce metabolic clearance but limit membrane permeability.
  • 4,5-Dihydro derivatives (e.g., ) have partial saturation, increasing solubility and flexibility compared to fully aromatic analogs.

Synthetic Accessibility: The target compound’s synthesis aligns with methods for 3-amino-4-substituted derivatives, using substituted anilines as nucleophiles . In contrast, 8k requires hydrazine and triethylamine for cyclization .

Q & A

Q. What are the optimal synthetic routes for 8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of a pyrazoloquinoline core via cyclization of substituted phenylhydrazines with quinoline precursors under reflux conditions (e.g., using acetic acid as a solvent) .
  • Step 2: Introduction of substituents (e.g., chloro and methoxy groups) via electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity.

Key Optimization Parameters:

  • Temperature control : Critical during cyclization to avoid side products (e.g., 120–140°C for 12–24 hours) .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reaction yields .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₁₈ClN₃O, [M+H]⁺ at m/z 400.1215) .
  • X-ray Crystallography : Determine absolute configuration and bond angles (if single crystals are obtainable) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Anticancer Activity :
    • MTT Assay : Measure IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7) .
    • Apoptosis Detection : Use Annexin V/PI staining with flow cytometry .
  • Anti-inflammatory Activity :
    • COX-2 Inhibition Assay : Compare activity to celecoxib as a reference .
    • ELISA for Cytokines : Quantify TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. fluoro, methoxy vs. ethoxy) influence biological activity and selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Halogen Effects : Chloro groups enhance COX-2 inhibition (IC₅₀ ~0.39 μM) compared to fluoro analogs (IC₅₀ ~1.0 μM) due to increased electron-withdrawing effects .
    • Methoxy Positioning : 2-Methoxy substitution on the phenyl ring improves solubility and target binding vs. 3- or 4-methoxy derivatives .
  • Computational Modeling :
    • Molecular Docking : Use AutoDock Vina to predict binding affinities to COX-2 or kinase targets .
    • QM/MM Simulations : Analyze electronic effects of substituents on reactivity .

Q. How can contradictory data in biological assays (e.g., high cytotoxicity vs. low therapeutic index) be resolved?

Methodological Answer:

  • Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–10 μM) to refine IC₅₀ values .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions .
  • Metabolic Stability Tests :
    • Microsomal Assays : Assess hepatic clearance (e.g., human liver microsomes) to rule out rapid degradation .
    • Reactive Oxygen Species (ROS) Detection : Use DCFH-DA probes to confirm if cytotoxicity is ROS-mediated .

Q. What strategies are effective for improving aqueous solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEGylated groups at the methoxy position .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .

Q. How can in vivo efficacy and toxicity be evaluated in preclinical models?

Methodological Answer:

  • Animal Models :
    • Xenograft Mice : Assess tumor growth inhibition in nude mice implanted with human cancer cells .
    • Collagen-Induced Arthritis (CIA) Models : Test anti-inflammatory efficacy .
  • Toxicokinetics :
    • Maximum Tolerated Dose (MTD) : Determine via escalating dose studies in rodents .
    • Histopathology : Examine liver/kidney tissue post-administration for toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.